methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 1040636-67-6
Cat. No.: VC11811229
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040636-67-6 |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | methyl 1-(1,1-dioxothiolan-3-yl)-3-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C21H23N3O4S/c1-13(2)17-11-16(21(25)28-3)18-19(14-7-5-4-6-8-14)23-24(20(18)22-17)15-9-10-29(26,27)12-15/h4-8,11,13,15H,9-10,12H2,1-3H3 |
| Standard InChI Key | OFNUFJCREGSFQK-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, reflects its intricate architecture. Key features include:
-
A pyrazolo[3,4-b]pyridine core fused to a tetrahydrothiophene-1,1-dioxide moiety.
-
An isopropyl group at position 6, a phenyl substituent at position 3, and a methyl ester at position 4.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1040636-67-6 |
| Molecular Formula | |
| Molecular Weight | 413.5 g/mol |
| SMILES Notation | CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)OC)C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
| IUPAC Name | Methyl 1-(1,1-dioxothiolan-3-yl)-6-propan-2-yl-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
The tetrahydrothiophene-1,1-dioxide group enhances solubility in polar solvents, while the methyl ester at position 4 serves as a metabolically labile group, often employed in prodrug strategies .
Synthesis and Manufacturing
The synthesis of this compound is inferred from methodologies described in patent literature for analogous pyrazolo[3,4-b]pyridine derivatives . A multi-step route likely involves:
-
Formation of the Pyrazolo[3,4-b]Pyridine Core: Cyclocondensation of 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine with diethyl 2-oxobutanedione under basic conditions.
-
Introduction of the Tetrahydrothiophene-1,1-Dioxide Moiety: Nucleophilic substitution at position 1 using a tetrahydrothiophene-3-ylsulfonyl chloride precursor .
-
Esterification: Methylation of the carboxylic acid intermediate (e.g., using dimethyl sulfate in the presence of a base).
Critical reaction parameters include:
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for cyclocondensation.
-
Catalysts: Sodium hydride or potassium carbonate for deprotonation .
Yield optimization remains challenging due to steric hindrance from the isopropyl and phenyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard.
Chemical and Physical Properties
Reactivity
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The tetrahydrothiophene-1,1-dioxide moiety exhibits electron-withdrawing effects, stabilizing the pyrazolo[3,4-b]pyridine core against electrophilic substitution .
Solubility and Stability
-
Solubility: Predicted to be moderately soluble in DMSO (>10 mM) and ethanol (<5 mM), though experimental data are unavailable.
-
Stability: Likely stable at room temperature under inert atmospheres but prone to ester hydrolysis in aqueous media.
The methyl ester may act as a prodrug, improving cell membrane permeability before intracellular hydrolysis to the active carboxylic acid.
Comparison with Related Compounds
Methyl Ester vs. Carboxylic Acid Analog
The carboxylic acid analog (CAS 930482-04-5) exhibits direct IDO1 inhibition but suffers from poor oral bioavailability due to its polar nature . In contrast, the methyl ester derivative’s lipophilicity enhances absorption, though its efficacy depends on esterase-mediated activation.
Structural Modifications
-
Tetrahydrothiophene-1,1-Dioxide vs. Piperidinyl: Replacement with piperidinyl groups (as in Patent EP3645533B1) reduces solubility but increases target affinity .
-
Phenyl vs. Methyl at Position 3: Phenyl substitution improves steric complementarity with IDO1’s substrate-binding cleft .
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.
-
Enzymatic Assays: Measure IC₅₀ against IDO1/TDO2 and assess selectivity over related enzymes.
-
Prodrug Optimization: Explore alternative ester prodrugs (e.g., ethyl, pivaloyloxymethyl) to modulate hydrolysis rates.
-
Toxicological Profiling: Investigate acute and chronic toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume